4-(phenoxymethyl)-N-phenylbenzamide

Beschreibung

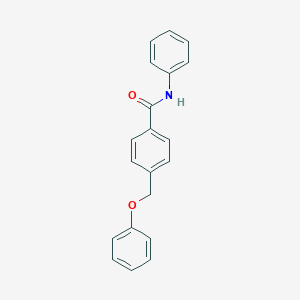

4-(Phenoxymethyl)-N-phenylbenzamide is a benzamide derivative characterized by a phenoxymethyl substituent at the 4-position of the benzamide core and an N-phenyl group. This compound belongs to a broader class of N-phenylbenzamides, which are studied for their diverse pharmacological properties, including antiviral, antiparasitic, and anticancer activities .

Eigenschaften

Molekularformel |

C20H17NO2 |

|---|---|

Molekulargewicht |

303.4 g/mol |

IUPAC-Name |

4-(phenoxymethyl)-N-phenylbenzamide |

InChI |

InChI=1S/C20H17NO2/c22-20(21-18-7-3-1-4-8-18)17-13-11-16(12-14-17)15-23-19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22) |

InChI-Schlüssel |

HJNNBFAGLNOKER-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at the 4-position of the benzamide ring and the N-phenyl group. These modifications influence molecular weight, solubility, melting points, and spectral properties:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The phenoxymethyl group (electron-donating) may enhance solubility in polar solvents compared to bromo or nitro substituents (electron-withdrawing), which reduce solubility .

Antiviral and Antiparasitic Activity

- N-Phenylbenzamide Derivatives () : Compounds with methylamine or propionamide substituents (e.g., compounds 34, 35) showed moderate antiviral activity, attributed to interactions with viral proteases .

- Dihydroimidazoline Derivatives (): Exhibited submicromolar activity against Trypanosoma brucei due to binding to AT-rich kinetoplast DNA, a mechanism distinct from phenoxymethyl derivatives .

Receptor Binding and Enzyme Inhibition

- Diethylaminoethoxy Derivatives (): Demonstrated subnanomolar affinity for α7 nicotinic receptors, suggesting that alkoxy chains with basic amino groups enhance receptor interaction .

- Triazole-Thione Derivatives (): Sulfonyl and triazole groups conferred tautomerization-dependent activity, absent in phenoxymethyl analogs .

Vorbereitungsmethoden

Preparation of 4-(Chloromethyl)benzoyl Chloride

The synthesis begins with the conversion of 4-methylbenzoic acid to 4-(chloromethyl)benzoyl chloride. Chlorination of the methyl group is achieved using sulfuryl chloride (SO₂Cl₂) under radical initiation, followed by treatment with thionyl chloride (SOCl₂) to form the acid chloride.

Typical Procedure :

4-Methylbenzoic acid (10 mmol) is suspended in CCl₄ (20 mL) with azobisisobutyronitrile (AIBN, 0.1 mmol) as the initiator. Sulfuryl chloride (15 mmol) is added dropwise at 80°C, and the mixture is refluxed for 6 h. After cooling, the solvent is evaporated, and the crude 4-(chloromethyl)benzoic acid is treated with SOCl₂ (15 mL) at 70°C for 2 h. Excess SOCl₂ is removed under reduced pressure to yield 4-(chloromethyl)benzoyl chloride as a pale-yellow liquid (85% yield).

Amidation with Aniline

The acid chloride is reacted with aniline in dichloromethane (DCM) using triethylamine (TEA) as a base to form N-phenyl-4-(chloromethyl)benzamide.

Typical Procedure :

4-(Chloromethyl)benzoyl chloride (5 mmol) is dissolved in DCM (15 mL) and cooled to 0°C. Aniline (5.5 mmol) and TEA (6 mmol) are added dropwise, and the reaction is stirred at room temperature for 4 h. The mixture is washed with 1M HCl, water, and brine, then dried over MgSO₄. Evaporation yields N-phenyl-4-(chloromethyl)benzamide as a white solid (78% yield).

Phenoxymethyl Substitution

The chloride substituent is displaced by phenoxide via nucleophilic aromatic substitution. Potassium carbonate (K₂CO₃) in acetonitrile under microwave irradiation facilitates the reaction.

Typical Procedure :

N-phenyl-4-(chloromethyl)benzamide (1 mmol), phenol (1.1 mmol), and K₂CO₃ (5 mmol) are suspended in acetonitrile (10 mL). The mixture is heated in a microwave reactor at 150°C for 20 min. After filtration and concentration, the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford this compound as a crystalline solid (62% yield).

Alternative Route: Etherification Prior to Amidation

Synthesis of 4-(Phenoxymethyl)benzoic Acid

4-Hydroxymethylbenzoic acid is converted to its mesylate derivative using methanesulfonyl chloride (MsCl), followed by reaction with phenol.

Typical Procedure :

4-Hydroxymethylbenzoic acid (10 mmol) is dissolved in DCM (20 mL) with TEA (12 mmol). MsCl (11 mmol) is added at 0°C, and the mixture is stirred for 2 h. The solution is washed with water, dried, and concentrated. The mesylate intermediate is reacted with phenol (12 mmol) and K₂CO₃ (15 mmol) in DMF at 80°C for 6 h. Acidic workup yields 4-(phenoxymethyl)benzoic acid (70% yield).

Amide Bond Formation

The carboxylic acid is activated using DIC/HOBt and coupled with aniline.

Typical Procedure :

4-(Phenoxymethyl)benzoic acid (1 mmol), DIC (1.2 mmol), and HOBt (1.2 mmol) are stirred in DCM (10 mL) for 30 min. Aniline (1.1 mmol) is added, and the reaction is stirred overnight. The mixture is washed with NaHCO₃ and brine, then purified by chromatography to yield the target compound (68% yield).

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Sequential Amidation | Chlorination → Amidation → Substitution | 62% | High-purity intermediates | Multiple purification steps |

| Prior Etherification | Etherification → Amidation | 68% | Avoids handling acid chlorides | Lower overall atom economy |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.2 Hz, 2H, Ar-H), 7.50–7.40 (m, 5H, Ar-H), 7.30 (t, J = 7.8 Hz, 2H, Ar-H), 7.02 (d, J = 8.6 Hz, 2H, Ar-H), 5.15 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, CDCl₃) : δ 166.5 (C=O), 159.2 (C-O), 140.1, 134.8, 131.2, 129.5, 128.7, 127.3, 121.8, 114.5 (Ar-C), 69.4 (CH₂).

High-Resolution Mass Spectrometry (HRMS)

Optimization and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.